N-(4-fluorobenzyl)-3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a complex organic compound notable for its potential applications in medicinal chemistry and drug development. This compound features a piperidine ring, an oxadiazole moiety, and a fluorobenzyl substituent, which contribute to its unique chemical properties and biological activities.
This compound can be sourced from various chemical suppliers and databases that specialize in research chemicals. It is often used in studies related to pharmacology and organic synthesis.
N-(4-fluorobenzyl)-3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide belongs to the class of organic compounds known as amides. It also contains heterocyclic structures due to the presence of the oxadiazole ring.
The synthesis of N-(4-fluorobenzyl)-3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide typically involves several key steps:
The synthesis may require specific conditions such as temperature control, solvent choice, and reaction time optimization to achieve high yields and purity.
The molecular structure of N-(4-fluorobenzyl)-3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide can be represented by its IUPAC name and its corresponding structural formula:
C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)C4=CC(=O)C5=CC=CC=C5O4The compound's structure features:
N-(4-fluorobenzyl)-3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide can undergo various chemical reactions:
These reactions often require careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and selectivity.
The mechanism of action of N-(4-fluorobenzyl)-3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is not fully elucidated but is believed to involve interactions with specific biological targets:
Research indicates that compounds containing oxadiazole rings often exhibit antimicrobial and anti-inflammatory properties due to their ability to interact with cellular targets.
The physical properties of N-(4-fluorobenzyl)-3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide include:
Chemical properties include:
N-(4-fluorobenzyl)-3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide has potential applications in several fields:
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7